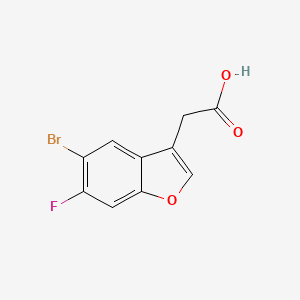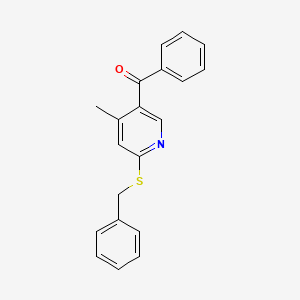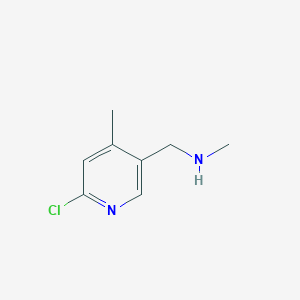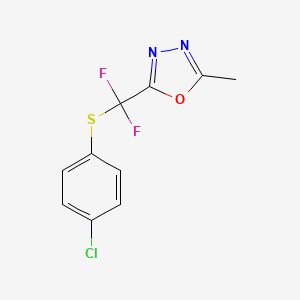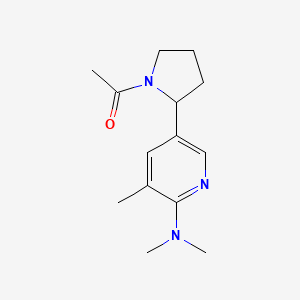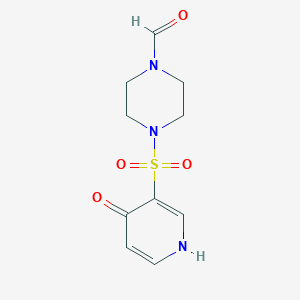
4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-carbaldéhyde est un composé organique complexe qui présente un cycle pipérazine substitué par un groupe sulfonyle hydroxypyridinyle et un groupe fonctionnel aldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-carbaldéhyde implique généralement la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium. Une méthode courante comprend la réaction de la (S,S)-N,N’-bisnosyl diamine avec du triflate de diphénylvinylsulfonium en présence de DBU, conduisant à des pipérazines protégées. Ces pipérazines protégées sont ensuite déprotégées à l'aide de PhSH, suivie d'une cyclisation intramoléculaire sélective pour obtenir le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour obtenir des rendements plus élevés et la garantie que le processus est rentable et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-carbaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire.
Substitution : Le groupe hydroxypyridinyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Acide 4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-carboxylique.
Réduction : 4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-méthanol.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-carbaldéhyde n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques, impliquant potentiellement l'inhibition enzymatique ou la modulation des récepteurs. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes et les voies exacts impliqués.
Applications De Recherche Scientifique
4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pipérazine : Des composés comme la trimétazidine, la ranolazine et l'aripiprazole partagent la structure de base de la pipérazine.
Dérivés de l'hydroxypyridine : Des composés tels que la niacine et la pyridoxine contiennent la partie hydroxypyridine.
Unicité
Le 4-((4-hydroxypyridin-3-yl)sulfonyl)pipérazine-1-carbaldéhyde est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cette unicité en fait un composé précieux pour des recherches et un développement supplémentaires dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
4-[(4-oxo-1H-pyridin-3-yl)sulfonyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H13N3O4S/c14-8-12-3-5-13(6-4-12)18(16,17)10-7-11-2-1-9(10)15/h1-2,7-8H,3-6H2,(H,11,15) |
Clé InChI |
CCAHUIVGDYJMGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)S(=O)(=O)C2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)

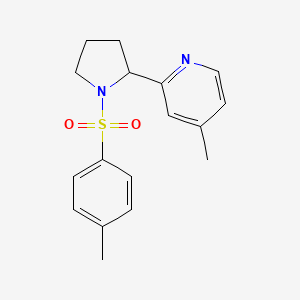

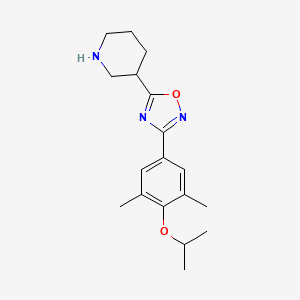

![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)
